

# (1-phenyl-1H-pyrazol-4-yl)methanamine CAS number and nomenclature

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## Compound of Interest

Compound Name: (1-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B187769

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## In-Depth Technical Guide: (1-phenyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

### Core Nomenclature and Identification

**(1-phenyl-1H-pyrazol-4-yl)methanamine** is a substituted pyrazole derivative with a phenyl group at the 1-position of the pyrazole ring and a methanamine group at the 4-position.

| Identifier            | Value  |
|-----------------------|--|
| IUPAC Name            | (1-phenyl-1H-pyrazol-4-yl)methanamine          |
| CAS Number (HCl salt) | 1106959-86-7[1]                                |
| Molecular Formula     | C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> |
| Molecular Weight      | 173.22 g/mol                                   |
| Canonical SMILES      | <chem>C1=CC=C(C=C1)N2C=C(C=N2)CN</chem>        |

### Physicochemical Properties

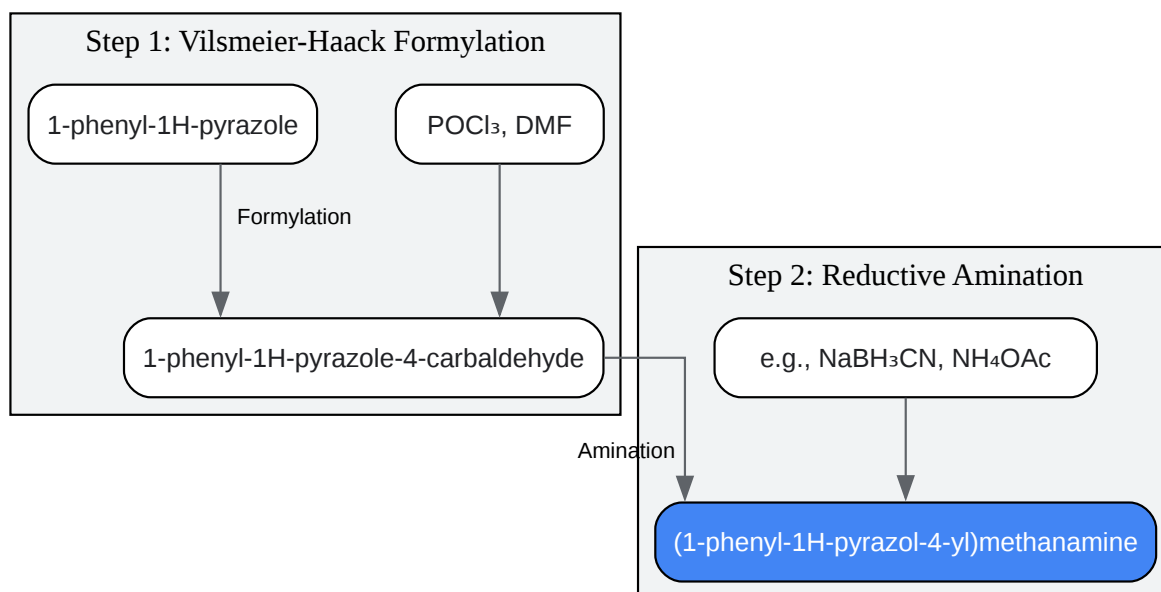
Detailed experimental data on the physicochemical properties of the free base are not readily available in the public domain. The hydrochloride salt is commercially available as a solid.[1]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(1-phenyl-1H-pyrazol-4-yl)methanamine** is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of related compounds. A common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the target molecule, a potential pathway involves the formylation of 1-phenyl-1H-pyrazole, followed by reductive amination.

A documented synthesis for a related derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, utilizes 1-(phenyl)-1H-pyrazole-4-carbaldehyde as a key intermediate.[2] This suggests a likely synthetic precursor for **(1-phenyl-1H-pyrazol-4-yl)methanamine**.

## Hypothetical Synthesis Workflow



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Caption: Hypothetical two-step synthesis of **(1-phenyl-1H-pyrazol-4-yl)methanamine**.

## Characterization Data

Specific spectral data for **(1-phenyl-1H-pyrazol-4-yl)methanamine** is not widely published. Characterization would typically involve the following techniques:

| Technique             | Expected Observations  |
|-----------------------|--|
| <sup>1</sup> H NMR    | Signals corresponding to the phenyl protons, pyrazole ring protons, the methylene protons of the methanamine group, and the amine protons.                             |
| <sup>13</sup> C NMR   | Resonances for the carbon atoms of the phenyl and pyrazole rings, and the methylene carbon.  |
| Mass Spectrometry     | A molecular ion peak corresponding to the exact mass of the compound.  |
| Infrared Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole ring. |

## Biological Activity and Potential Applications

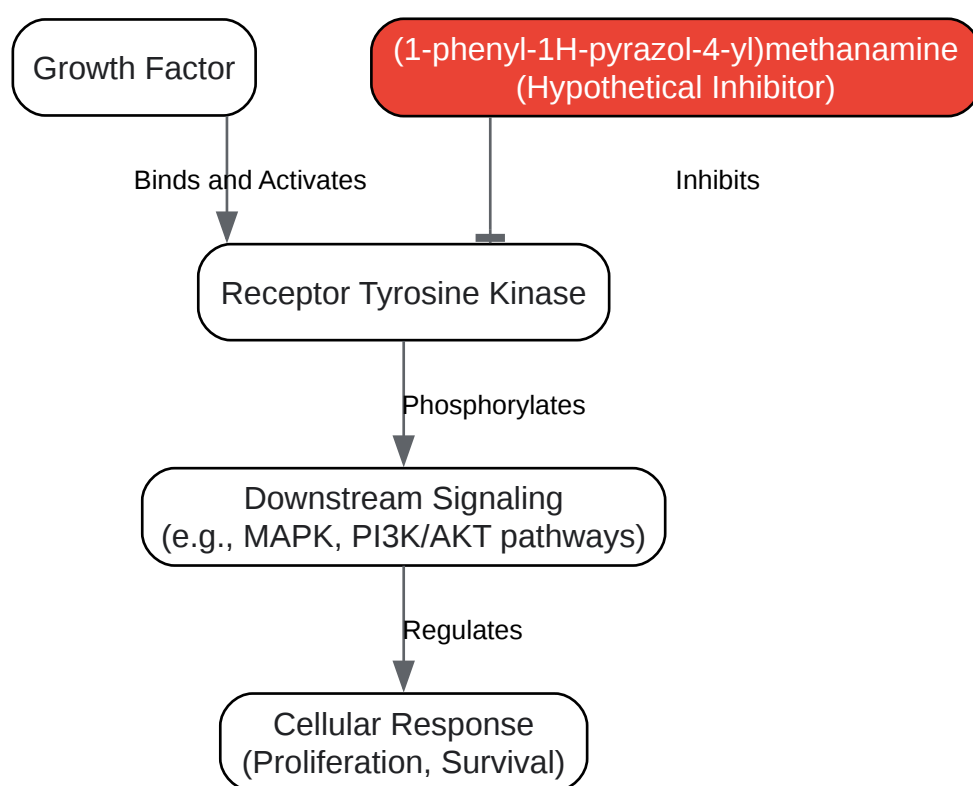
The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[3]</sup>

The biological activity of **(1-phenyl-1H-pyrazol-4-yl)methanamine** itself is not extensively characterized in the available literature. However, related pyrazole derivatives have been investigated for various therapeutic applications. For instance, a series of 4-arylmethyl-1-phenylpyrazole derivatives have been designed and evaluated as novel androgen receptor antagonists for the potential treatment of castration-resistant prostate cancer.<sup>[4]</sup> Additionally, other substituted pyrazoles have been explored for their antioxidant and anticancer activities.<sup>[5]</sup>

Given the broad spectrum of activity of the pyrazole class, **(1-phenyl-1H-pyrazol-4-yl)methanamine** could be a valuable building block or lead compound in drug discovery programs targeting a variety of diseases. Further research is required to elucidate its specific pharmacological profile and mechanism of action.

## Illustrative Signaling Pathway (Generic for Pyrazole Derivatives as Kinase Inhibitors)

Many pyrazole-containing compounds are known to act as kinase inhibitors, which can interfere with cell signaling pathways involved in cell proliferation and survival. The following diagram illustrates a generic kinase inhibition pathway.



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Caption: Generic signaling pathway illustrating kinase inhibition by a pyrazole compound.

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## References

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